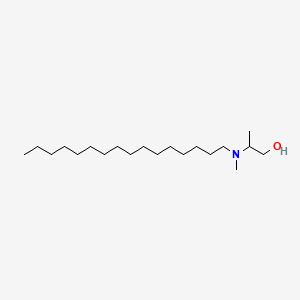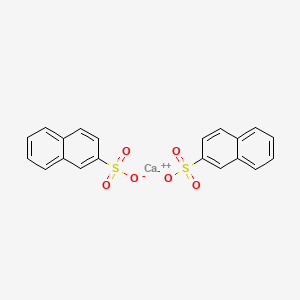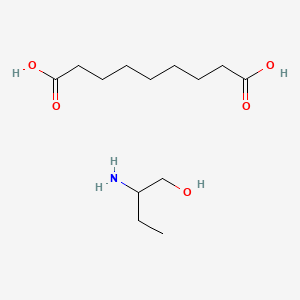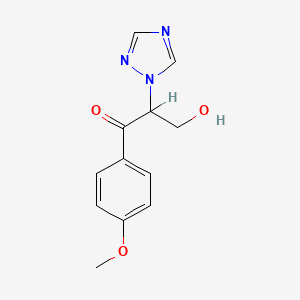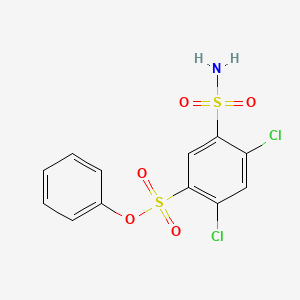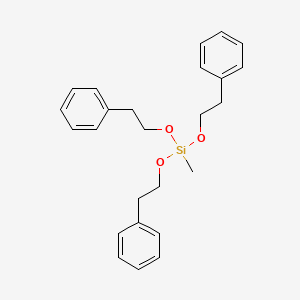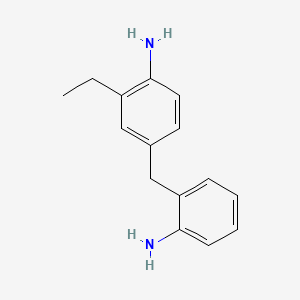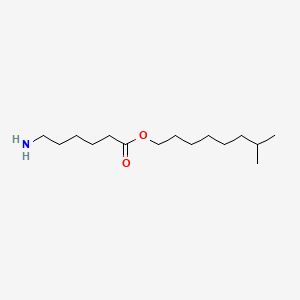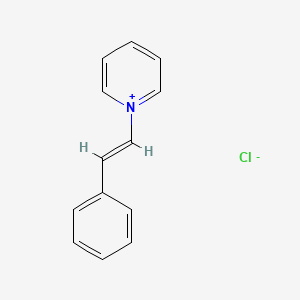
Styrylpyridinium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Styrylpyridinium chloride is a compound that belongs to the class of pyridinium salts. These compounds are characterized by the presence of a pyridine ring that is substituted with a styryl group and a chloride ion. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties and reactivity .
Preparation Methods
Styrylpyridinium chloride can be synthesized through several methods. One common synthetic route involves the alkylation of γ-picoline with an appropriate alkyl bromide, followed by condensation with a substituted benzaldehyde . The reaction conditions typically involve the use of solvents such as methanol and the addition of concentrated hydrochloric acid to facilitate crystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Styrylpyridinium chloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions where the chloride ion is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Styrylpyridinium chloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of styrylpyridinium chloride involves its interaction with molecular targets through various pathways. For instance, in biological systems, it can permeabilize cell membranes, leading to cell death. The compound’s ability to form hydrogen bonds and engage in cation-π interactions also plays a crucial role in its reactivity and effectiveness .
Comparison with Similar Compounds
Styrylpyridinium chloride can be compared with other similar compounds, such as:
Methylstyrylpyridinium chlorides: These compounds have similar structures but differ in the position and type of substituents on the benzene ring.
Bromo- and nitro-styrylpyridinium chlorides: These derivatives have electron-withdrawing groups that affect their chemical properties and reactivity.
Trifluoromethylstyrylpyridinium chlorides: These compounds exhibit unique structural motifs due to the presence of trifluoromethyl groups.
This compound stands out due to its specific structural features and the ability to form stable hydrogen bond networks and cation-π interactions, making it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
26489-22-5 |
|---|---|
Molecular Formula |
C13H12ClN |
Molecular Weight |
217.69 g/mol |
IUPAC Name |
1-[(E)-2-phenylethenyl]pyridin-1-ium;chloride |
InChI |
InChI=1S/C13H12N.ClH/c1-3-7-13(8-4-1)9-12-14-10-5-2-6-11-14;/h1-12H;1H/q+1;/p-1/b12-9+; |
InChI Key |
QZPYLIXINJUOSY-NBYYMMLRSA-M |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/[N+]2=CC=CC=C2.[Cl-] |
Canonical SMILES |
C1=CC=C(C=C1)C=C[N+]2=CC=CC=C2.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


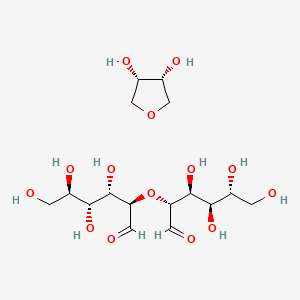
![2-[[4-(Carboxymethoxy)phenyl]thio]benzoic acid](/img/structure/B12660019.png)

